N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a phenyl ring substituted at the para position with a methylene-linked carbamoyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking or hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(19-12-15-3-1-9-23-15)11-13-5-7-14(8-6-13)20-18(22)16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUYBHIVTXLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research. Understanding these properties is crucial for assessing the compound’s potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets. Understanding these factors is crucial for optimizing its use as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, survival, and differentiation. Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to this compound can lead to sustained inhibition of certain kinases, resulting in long-term alterations in cell signaling and gene expression. Additionally, the stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For instance, at low doses, this compound may selectively inhibit certain kinases, resulting in specific cellular effects. At higher doses, it can exert broader inhibitory effects on multiple kinases, leading to more widespread alterations in cell signaling and function. Additionally, high doses of this compound can induce toxic or adverse effects, such as cytotoxicity and apoptosis, in certain cell types.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. For example, it can undergo oxidation, reduction, or hydrolysis reactions, catalyzed by enzymes such as cytochrome P450s and esterases. These metabolic transformations can influence the biological activity and pharmacokinetics of this compound. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cells, it can interact with various binding proteins, influencing its localization and accumulation. For instance, this compound can bind to intracellular proteins, such as cytosolic enzymes and receptors, affecting its distribution within different cellular compartments. Additionally, this compound can be transported across cellular membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can be localized to the cytoplasm, mitochondria, or other organelles, depending on its interactions with specific targeting signals and binding proteins. These subcellular localizations can influence the compound’s ability to modulate cellular processes and exert its biological effects.
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene moiety, which is known for its aromatic properties, contributing to the compound's reactivity and biological interactions. Its molecular formula is CHNOS, with a molecular weight of approximately 320.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 320.37 g/mol |
| Functional Groups | Amide, Thiophene |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent.
Anticancer Activity
A study highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound. The compound demonstrated notable activity against Hep3B liver cancer cells with an IC value of 5.46 µM. This activity is attributed to its ability to disrupt the normal spheroid formation of cancer cells, leading to cell aggregation and potential apoptosis .
The mechanism of action involves binding to the colchicine-binding site on tubulin, similar to the natural product combretastatin A-4 (CA-4), which is known for its anticancer effects . The stability and dynamics of the compound were confirmed through molecular docking studies, indicating strong interactions with tubulin over an extended period.
Antibacterial Activity
In addition to its anticancer properties, research into related thiophene derivatives suggests potential antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness as inhibitors of β-lactamase enzymes in E. coli, suggesting that modifications to the thiophene structure could enhance antibacterial efficacy .
Case Studies
- Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells. The most active compounds exhibited IC values ranging from 5.46 µM to 12.58 µM, demonstrating significant potential as therapeutic agents in cancer treatment .
- Antibacterial Study : Research on N-(4-methylpyridin-2-yl)thiophene derivatives indicated strong antibacterial activity against ESBL-producing E. coli strains, with specific compounds showing superior inhibition compared to standard antibiotics .
Scientific Research Applications
The compound N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and organic electronics.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance its efficacy against specific cancer types by targeting particular cellular pathways.
Antimicrobial Properties
Thiophene derivatives have also been studied for their antimicrobial activities. The presence of the carbamoyl group in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
Case Study: Synthesis and Biological Evaluation
A notable study synthesized a series of thiophene-based compounds, including this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Organic Photovoltaics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic photovoltaic (OPV) applications. This compound can be incorporated into the active layer of OPVs, potentially improving light absorption and charge transport properties.
Conductive Polymers
The compound's ability to form stable radical cations makes it a candidate for use in conductive polymers. These materials are essential for developing flexible electronic devices, sensors, and other applications where conductivity is required without compromising flexibility.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Exhibits significant cytotoxicity against cancer cells; potential antimicrobial activity |
| Materials Science | Organic photovoltaics, Conductive polymers | Enhances light absorption; improves conductivity in flexible electronics |
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications: Substituent Variations
a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Substituent: A nitro group (-NO₂) at the ortho position of the phenyl ring.
- Structural Impact : The nitro group introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring and altering intermolecular interactions.
- Conformation : Dihedral angles between the benzene and thiophene rings are 13.53° and 8.50° for two molecules in the asymmetric unit, compared to 9.71° in its furan analogue (2NPFC) .
- Crystal Packing : Relies on weak C–H⋯O/S interactions instead of classical hydrogen bonds, forming S(6) ring motifs .
b) N-{4-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide ()
- Substituent: An acetylated methylamino group (-N(Me)Ac) at the para position.
- Molecular Weight : 274.34 g/mol, significantly lower than the target compound due to the absence of the thiophen-2-ylmethyl extension .
c) N-[4-[(2-bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide ()
Key Structural Differences
Physicochemical Properties
- Melting Points :
- Hydrogen Bonding: The target compound’s carbamoyl and amide NH groups enhance hydrogen-bond donor capacity, similar to ’s intramolecular S(6) motifs . ’s carbamothioyl group may form stronger C–H⋯S bonds compared to oxygen-based analogues .
Computational Insights
Molecular dynamics studies could elucidate conformational stability and binding modes of the target compound relative to its analogues .
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediates
The most widely employed method involves reacting thiophene-2-carbonyl chloride with a functionalized aniline derivative.
Procedure :
-
Synthesis of Thiophene-2-carbonyl Chloride :
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding the acyl chloride in >90% purity. -
Coupling with 4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)aniline :
The acyl chloride is reacted with 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) or DCM at room temperature for 12–24 hours.
Optimization Insights :
-
Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.
-
Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
Table 1: Representative Reaction Conditions and Yields
| Acyl Chloride | Amine Component | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | 4-(Carbamoylmethyl)aniline | THF | DIPEA | 78 |
| Thiophene-2-carbonyl chloride | 4-(Aminomethyl)phenyl derivative | DCM | TEA | 65 |
Sequential Nucleophilic Substitution and Coupling
An alternative route involves constructing the carbamoylmethylphenyl moiety prior to amide bond formation:
Step 1: Synthesis of 4-(Bromomethyl)phenylcarbamoyl Chloride
4-Aminophenylacetic acid is treated with phosgene (COCl₂) to generate the carbamoyl chloride, followed by bromination using N-bromosuccinimide (NBS) under radical initiation.
Step 2: Thiophen-2-ylmethylamine Coupling
The brominated intermediate undergoes nucleophilic substitution with thiophen-2-ylmethylamine in dimethylformamide (DMF) at 60°C for 6 hours.
Step 3: Final Amide Bond Formation
The resulting 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline is coupled with thiophene-2-carbonyl chloride as described in Section 2.1.
Key Challenges :
-
Regioselectivity : Competing reactions at the thiophene sulfur necessitate careful temperature control.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.
Advanced Catalytic and Continuous Flow Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(PPh₃)₄ to mediate Suzuki-Miyaura couplings between boronic acid derivatives and halogenated intermediates. For example:
-
A boronic ester-functionalized thiophene precursor reacts with 4-iodophenylcarbamoyl methyl bromide under Pd catalysis, achieving 72% yield.
Conditions :
Continuous Flow Synthesis
Microreactor systems enhance reproducibility and scalability:
-
Acyl chloride formation and amide coupling are performed in a two-stage continuous flow reactor.
-
Residence Time : 15 minutes per stage.
-
Throughput : 5 g/hour with >85% purity.
Structural Characterization and Quality Control
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 6.95–7.10 (m, 4H, thiophene-H).
Purity Assessment :
Q & A
Q. What are the standard synthetic routes for N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-2-carboxamide?
The synthesis typically involves condensation reactions. For example, analogous thiophene carboxamides are synthesized by reacting chloroacetamide derivatives with thiocarbamoyl compounds in alcoholic sodium ethoxide, which acts as a base to facilitate the reaction . Key steps include temperature control (reflux conditions) and solvent selection (ethanol or acetonitrile). Purification often employs recrystallization or column chromatography .
Q. What spectroscopic methods are used to confirm the molecular structure of this compound?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton and carbon environments, such as thiophene ring signals (~6.8–7.5 ppm) and carboxamide carbonyl peaks (~165–170 ppm) .
- IR spectroscopy : Absorbances for C=O (~1680 cm), C-N (~1250 cm), and C-S (~650 cm) bonds .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the molecular formula .
Q. What are the common chemical reactions involving thiophene carboxamide derivatives?
Key reactions include:
- Hydrolysis : Carboxamide groups hydrolyze under acidic/basic conditions to yield carboxylic acids and amines .
- Substitution : Nucleophilic displacement of halogen atoms (e.g., chlorine) with amines or thiols .
- Oxidation/Reduction : Thiophene rings may undergo oxidation to sulfoxides or reduction to dihydrothiophenes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological improvements include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% compared to conventional heating .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
- Catalyst screening : Bases like triethylamine or NaHCO improve condensation efficiency .
Q. How can contradictory bioactivity data for thiophene carboxamides be resolved?
Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) require:
- Dose-response studies : Establish concentration-dependent effects (e.g., IC values for cancer cell lines vs. MICs for bacteria) .
- Structural analogs comparison : Modify substituents (e.g., halogenation at the phenyl ring) to isolate pharmacophores responsible for specific activities .
- Target validation : Use molecular docking or enzyme inhibition assays (e.g., COX-2 or kinase assays) to confirm mechanistic hypotheses .
Q. What strategies enhance blood-brain barrier (BBB) permeability for neuroactive derivatives?
Structural modifications inspired by related compounds include:
- Piperidinyl or morpholinyl substituents : Improve lipophilicity and passive diffusion, as seen in Ebola virus entry inhibitors .
- Reducing molecular weight : Derivatives below 500 Da show higher BBB penetration in rodent models .
- Prodrug approaches : Esterification of carboxamide groups to increase bioavailability .
Q. How can computational methods guide the design of novel analogs?
- Molecular docking : Predict binding affinities to targets like EGFR or PARP using software (AutoDock, Schrödinger) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity early in development .
Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., cell viability + target-specific enzymatic assays) to distinguish off-target effects .
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
